BCI hydrochloride is a selective inhibitor of dual-specificity phosphatase 6 (DUSP6), also known as MAP kinase phosphatase-3 (MKP-3) [, , , ]. DUSP6 is a protein phosphatase that specifically deactivates extracellular signal-regulated kinases (ERKs) [, ]. ERKs play crucial roles in various cellular processes, including proliferation, differentiation, and survival [, ]. By inhibiting DUSP6, BCI hydrochloride prevents the deactivation of ERKs, ultimately leading to the modulation of downstream signaling pathways and cellular responses [, , , ].
BCI hydrochloride exerts its effects by selectively inhibiting DUSP6, thereby preventing the dephosphorylation and inactivation of ERKs [, , , ]. This sustained ERK activation subsequently influences the expression of downstream genes involved in various cellular processes. For instance, in ovarian cancer cells, BCI hydrochloride treatment increased the expression of EGR1, a pro-apoptotic gene, while decreasing the expression of the proto-oncogene c-JUN []. This modulation of gene expression ultimately contributes to the observed effects of BCI hydrochloride on cell viability, proliferation, and sensitivity to chemotherapeutic agents [].
BCI hydrochloride has demonstrated potential as a therapeutic agent in cancer research, particularly in overcoming chemoresistance []. In ovarian cancer cells, BCI hydrochloride treatment enhanced the sensitivity of cancer cells to commonly used chemotherapeutic agents, carboplatin and paclitaxel []. This increased sensitivity was attributed to the altered expression of ERK-responsive genes involved in apoptosis and cell cycle regulation [].
Research suggests that BCI hydrochloride might be beneficial in treating osteoporosis []. Studies have shown that BCI hydrochloride treatment inhibited RANKL-mediated osteoclast differentiation, a crucial process in bone resorption and osteoporosis development []. This inhibition was linked to the suppression of STAT3 and NF-κB signaling pathways, essential for osteoclastogenesis []. BCI hydrochloride also alleviated ovariectomy-induced bone loss in animal models, further supporting its potential in osteoporosis treatment [].
While not extensively explored within the provided literature, one study indicated that BCI hydrochloride could attenuate lipopolysaccharide-induced inflammatory responses in murine macrophage cells []. This suggests a potential role for BCI hydrochloride in modulating inflammatory pathways, which warrants further investigation.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0